molecular formula C18H18O3 B5802900 Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate CAS No. 51885-82-6

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate

Cat. No.: B5802900
CAS No.: 51885-82-6
M. Wt: 282.3 g/mol
InChI Key: GEQGZRUBMBVXOF-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate typically involves the esterification of 4-[(2,4,6-trimethylphenyl)carbonyl]benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4,5-trimethylphenyl)carbonyl]benzoate
  • (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate

Uniqueness

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its trimethylphenyl group, in particular, provides steric hindrance and electronic effects that influence its behavior in chemical reactions.

Properties

IUPAC Name

methyl 4-(2,4,6-trimethylbenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-11-9-12(2)16(13(3)10-11)17(19)14-5-7-15(8-6-14)18(20)21-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQGZRUBMBVXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359609
Record name methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51885-82-6
Record name methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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